ethyl 2-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 2-methylindole-3-carboxylate is a 2-substituted 1H-indole-3-carboxylate derivative . It is an indolyl carboxylic acid .
Synthesis Analysis
This compound can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .Molecular Structure Analysis
The molecular structure of ethyl 2-methylindole-3-carboxylate consists of a 2-substituted 1H-indole-3-carboxylate core . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis
Ethyl 2-methylindole-3-carboxylate is a versatile compound that can participate in various chemical reactions. For instance, it can be used to synthesize 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles .Physical And Chemical Properties Analysis
The molecular weight of ethyl 2-methylindole-3-carboxylate is 203.24 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 3. Its exact mass is 203.094628657 g/mol .Scientific Research Applications
Synthesis of Functionalized Derivatives
Ethyl 2-methyl-1H-indole-3-carboxylate can be used to synthesize a series of functionalized derivatives. This is achieved by reacting commercially available anilines, which are properly functionalized by different electron-withdrawing and -donating groups, through a palladium-catalyzed intramolecular oxidative coupling .
Microwave-Assisted Synthesis
This compound can be synthesized efficiently using microwave irradiation. This method provides the desired products in excellent yields and high regioselectivity .
Preparation of Antimicrobial Agents
Ethyl 2-methylindole-3-carboxylate is a 2-substituted 1H-indole-3-carboxylate derivative. It can be used as a reactant for the preparation of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, which are known to have antimicrobial properties .
Protein Kinase C Alpha Inhibitors
This compound can be used in the development of protein kinase C alpha (PKCα) inhibitors .
Inhibitors of the C-terminal Domain of RNA Polymerase II
Ethyl 2-methyl-1H-indole-3-carboxylate can be used in the synthesis of inhibitors of the C-terminal domain of RNA polymerase II .
Kinase Insert Domain Receptor Inhibitors
This compound can also be used in the development of kinase insert domain receptor (KDR) inhibitors .
Organocatalysts for the Anti-Mannich Reaction
Ethyl 2-methyl-1H-indole-3-carboxylate can be used as an organocatalyst for the anti-Mannich reaction .
Mechanism of Action
Target of Action
Ethyl 2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 2-methyl-1H-indole-3-carboxylate may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that Ethyl 2-methyl-1H-indole-3-carboxylate may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 2-methyl-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXKIKDXKRONLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399027 | |
Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-1H-indole-3-carboxylate | |
CAS RN |
53855-47-3 | |
Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the research presented in the paper regarding ethyl 2-methyl-1H-indole-3-carboxylate?
A1: The paper details a novel, one-pot synthetic method for producing ethyl 2-methyl-1H-indole-3-carboxylate. [] This method utilizes readily available starting materials, 2-iodoanilines and ethyl buta-2,3-dienoate, along with a copper(I) catalyst and potassium carbonate. [] This approach offers a potentially more efficient and scalable alternative to existing multi-step synthesis routes.
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